
Ethyl 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate is a compound that belongs to the class of tetrahydropyridine derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The presence of the tosyl group and the ethyl ester functionality in this compound makes it a valuable intermediate in organic synthesis.
Méthodes De Préparation
The synthesis of ethyl 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate typically involves a [4 + 2] annulation reaction. This reaction is catalyzed by phosphine and involves the reaction between 2-alkyl-but-2,3-dienoates and aldimines . The reaction proceeds with high efficiency and diastereoselectivity, often yielding the desired tetrahydropyridine derivatives in over 90% isolated yields . The reaction conditions usually involve the use of tri-n-butylphosphine as a catalyst and dichloromethane as the solvent at room temperature .
Analyse Des Réactions Chimiques
Ethyl 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Applications De Recherche Scientifique
Ethyl 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Mécanisme D'action
The mechanism of action of ethyl 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound undergoes electrocyclization via resonance stabilization, followed by reduction through acid or borohydride stimulation . This process leads to the formation of biologically active intermediates that can interact with various enzymes and receptors in the body .
Comparaison Avec Des Composés Similaires
Ethyl 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate can be compared with other similar compounds such as:
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
Indole derivatives: These compounds also exhibit diverse biological activities and are used in the synthesis of pharmaceuticals. The uniqueness of this compound lies in its tosyl group and ethyl ester functionality, which provide specific reactivity and applications in organic synthesis.
Propriétés
Formule moléculaire |
C15H19NO4S |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
ethyl 1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine-4-carboxylate |
InChI |
InChI=1S/C15H19NO4S/c1-3-20-15(17)13-8-10-16(11-9-13)21(18,19)14-6-4-12(2)5-7-14/h4-8H,3,9-11H2,1-2H3 |
Clé InChI |
LWQBZLFTQNWOPR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



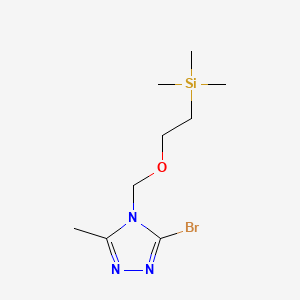
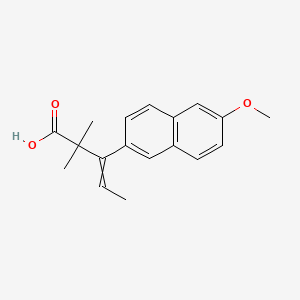
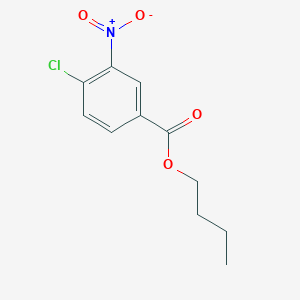
![Methyl 3-bromo-5-[2-(1-methylcyclopropyl)ethynyl]thiophene-2-carboxylate](/img/structure/B13940610.png)
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(2,4,6-trimethylphenyl)methyl]-](/img/structure/B13940612.png)
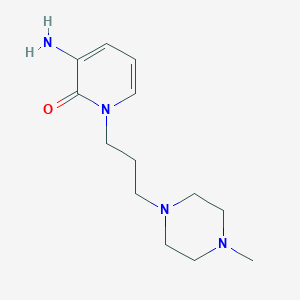
![2-Chloro-5-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13940633.png)
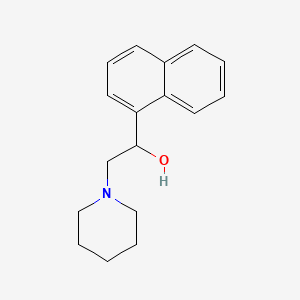

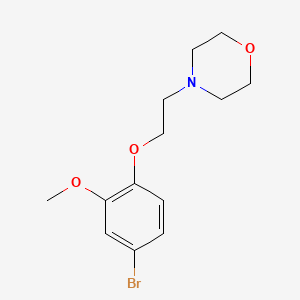
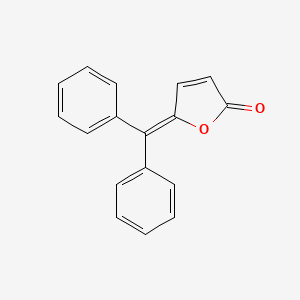
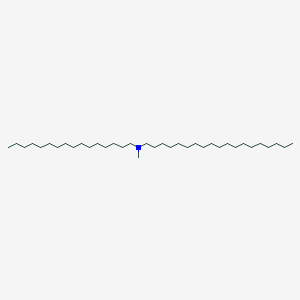
![Ethyl [1-(benzylsulfonyl)imidazo[1,5-a]pyridin-3-yl]acetate](/img/structure/B13940684.png)
